Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Description
Systematic IUPAC Nomenclature for Silyl-Protected Nucleosides
The International Union of Pure and Applied Chemistry nomenclature system for silyl-protected nucleosides follows established conventions for both the nucleoside core structure and the protecting group modifications. According to IUPAC guidelines, nucleosides are defined as ribosyl or deoxyribosyl derivatives of pyrimidine or purine bases, functioning as glycosylamines or N-glycosides that differ from nucleotides by the absence of phosphate groups. The systematic naming of 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine follows this framework by identifying the base component, sugar moiety, and protecting group modifications in a standardized sequence.
The complete IUPAC name for the parent compound is N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide when the adenine base carries benzoyl protection. This nomenclature reflects the stereochemical configuration at each chiral center of the ribose sugar, designated by the (2R,3R,4R,5R) descriptors, and specifies the attachment point of the silyl protecting group at the 3-position of the oxolane ring system. The systematic approach ensures unambiguous identification of the compound's three-dimensional structure and chemical connectivity.
The silyl protecting group itself, (1,1-dimethylethyl)dimethylsilyl, represents a sterically hindered organosilicon moiety that provides selective protection of hydroxyl groups under specific reaction conditions. The nomenclature explicitly describes the branched alkyl substituent attached to silicon, where (1,1-dimethylethyl) indicates the tert-butyl group containing a quaternary carbon center bearing three methyl substituents. This systematic naming convention allows chemists to distinguish between various silyl protecting groups and predict their relative stabilities and deprotection requirements.
Structural Variations in 2'-O-[(1,1-Dimethylethyl)dimethylsilyl] Adenosine Analogues
The structural landscape of 2'-O-[(1,1-dimethylethyl)dimethylsilyl] adenosine derivatives encompasses numerous analogues that incorporate additional protecting groups, base modifications, and functional group variations. The most extensively studied variant is 5'-O-(4,4'-dimethoxytrityl)-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-benzoyl-adenosine, which carries complementary protection at both the 5'-hydroxyl and the exocyclic amino group of adenine. This triply protected derivative exhibits enhanced stability during synthetic manipulations and provides orthogonal deprotection pathways essential for controlled oligonucleotide assembly.
Structural analysis reveals that the 4,4'-dimethoxytrityl group at the 5'-position creates a sterically demanding environment that influences the overall molecular conformation. The molecular formula C44H49N5O7Si and molecular weight of 787.97 g/mol characterize this extensively protected derivative. The compound adopts a specific three-dimensional arrangement where the bulky protecting groups minimize unfavorable steric interactions while maintaining accessibility to reactive sites required for subsequent chemical transformations.
Phosphoramidite derivatives represent another significant structural variation, exemplified by compounds such as 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine-N-acetyl-3'-cyanoethyl phosphoramidite. These derivatives incorporate phosphorus-containing functional groups that enable their direct utilization in automated oligonucleotide synthesis protocols. The molecular formula C48H64N7O8PSi and molecular weight of 926.1 g/mol reflect the additional complexity introduced by the phosphoramidite moiety. The structural modifications maintain the core adenosine framework while providing the reactivity patterns required for efficient coupling reactions during solid-phase synthesis.
Additional structural variants include analogues with alternative base protecting groups, such as acetyl-protected derivatives that offer different deprotection conditions compared to benzoyl-protected compounds. These variations allow synthetic chemists to select protecting group combinations that match specific reaction requirements and downstream applications. The structural diversity within this compound class demonstrates the versatility of the (1,1-dimethylethyl)dimethylsilyl protecting group across different synthetic contexts.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry system assigns unique numerical identifiers to each distinct chemical compound, providing unambiguous identification across scientific literature and commercial databases. The parent compound N6-benzoyl-2'-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine carries the CAS Registry Number 69504-07-0, which serves as the primary identifier for database searches and regulatory compliance. This registry number corresponds specifically to the compound bearing benzoyl protection on the adenine amino group alongside the 2'-O-silyl modification.
The extensively protected derivative 5'-O-(4,4'-dimethoxytrityl)-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-benzoyl-adenosine possesses CAS Registry Number 81265-93-2, distinguishing it from simpler analogues through its additional 5'-trityl protection. Commercial suppliers and research institutions utilize this identifier to ensure accurate compound procurement and inventory management. The registry number appears consistently across multiple databases and supplier catalogs, confirming its widespread acceptance as the standard identifier for this important synthetic intermediate.
Alternative chemical identifiers provide complementary systems for compound identification and database searching. The MDL Number MFCD00080294 serves as an additional identifier within the Molecular Design Limited database system, facilitating cross-referencing between different chemical information platforms. The compound's SMILES (Simplified Molecular Input Line Entry System) notation O=C(NC1=C2N=CN([C@@H]3OC@HC@@H[C@H]3OSi(C(C)(C)C)C)C2=NC=N1)C7=CC=CC=C7 provides a text-based representation of the molecular structure that enables computational analysis and database searching.
The InChI (International Chemical Identifier) system offers another standardized approach to chemical identification, generating unique string representations based on molecular connectivity and stereochemistry. These complementary identifier systems ensure robust compound tracking across diverse scientific and commercial applications, supporting reproducible research and efficient communication within the scientific community. The availability of multiple identifier types accommodates different database systems and software platforms, maximizing accessibility and reducing identification errors.
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-11(23)9(6-22)24-15(12)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYHTFUFYVROBD-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572907 | |
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69504-13-8 | |
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The primary method to prepare Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]- involves the reaction of adenosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction selectively protects the 2'-hydroxyl group due to its higher reactivity or steric accessibility compared to other hydroxyl groups on the sugar moiety.
Detailed Preparation Method
A representative procedure, based on related silylation reactions of adenosine derivatives, is as follows:
Reagents: Adenosine, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous tetrahydrofuran (THF), and dimethylformamide (DMF).
-
- Dissolve adenosine in a mixture of anhydrous THF and DMF under an inert atmosphere to maintain dryness.
- Add imidazole as a base to the solution to facilitate the silylation reaction.
- Slowly add TBDMS-Cl to the stirred solution at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material disappears.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dilute the residue with ethyl acetate and wash sequentially with aqueous sodium hydroxide solution and water to remove impurities and excess reagents.
- Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product if necessary, typically by column chromatography or crystallization, to obtain Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]- as a viscous oil or solid.
This method is adapted from procedures used for related silylated adenosine derivatives, such as the synthesis of 2-chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, which employs similar reagents and conditions but with multiple silyl protections.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous THF / DMF mixture | Ensures solubility and anhydrous environment |
| Base | Imidazole | Facilitates nucleophilic substitution |
| Temperature | Room temperature (20-25 °C) | Mild conditions prevent side reactions |
| Reaction time | Several hours (monitored by TLC) | Reaction completion indicated by disappearance of adenosine |
| Work-up | Aqueous NaOH wash, water wash, drying agent | Removes unreacted reagents and impurities |
Mechanistic Insights
The silylation proceeds via nucleophilic attack of the 2'-hydroxyl oxygen on the silicon atom of TBDMS-Cl, promoted by imidazole which acts as a nucleophilic catalyst and base. The bulky tert-butyl group in TBDMS provides steric hindrance that protects the 2'-hydroxyl selectively and stabilizes the silyl ether formed.
Purification and Characterization
The product is typically purified by extraction and chromatography. Characterization includes:
- NMR Spectroscopy: Confirms the silylation at the 2'-position by shifts in proton and carbon signals.
- Mass Spectrometry: Confirms molecular weight (381.50 g/mol).
- Infrared Spectroscopy: Shows characteristic Si–O stretching bands.
- Thin-Layer Chromatography: Monitors reaction progress and purity.
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Dissolution | Adenosine dissolved in anhydrous THF/DMF | Adenosine, THF, DMF | Homogeneous reaction mixture |
| 2. Base addition | Addition of imidazole | Imidazole | Activation of hydroxyl group |
| 3. Silyl chloride addition | Addition of TBDMS-Cl | TBDMS-Cl | Formation of 2'-O-TBDMS adenosine |
| 4. Reaction monitoring | TLC to confirm completion | Thin-layer chromatography | Complete conversion |
| 5. Work-up | Extraction with ethyl acetate, washing with NaOH and water | Ethyl acetate, NaOH, water | Removal of impurities |
| 6. Drying and concentration | Drying over MgSO4, solvent removal | Magnesium sulfate, reduced pressure | Crude product obtained |
| 7. Purification | Chromatography or crystallization | Silica gel column chromatography | Pure Adenosine, 2'-O-TBDMS |
Research Findings and Notes
- The selective protection at the 2'-hydroxyl is crucial for subsequent synthetic steps in nucleoside chemistry, such as oligonucleotide synthesis or further functionalization.
- The use of TBDMS as a protecting group is favored for its stability under a range of reaction conditions and ease of removal under mild acidic or fluoride ion conditions.
- The reaction is highly sensitive to moisture; therefore, anhydrous conditions are mandatory to prevent hydrolysis of TBDMS-Cl.
- Literature reports indicate that the silylation of adenosine can sometimes lead to partial protection at other hydroxyls (3' or 5'), but careful control of stoichiometry and reaction time favors selective 2'-O-protection.
- Alternative bases such as pyridine or triethylamine can be used but imidazole is preferred for its dual role as base and nucleophilic catalyst.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Deprotection: Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate the free hydroxyl group.
Substitution: The protected hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The adenosine moiety can undergo oxidation and reduction reactions, although the TBDMS group remains largely unaffected under mild conditions.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Deprotection: Adenosine.
Substitution: Substituted adenosine derivatives.
Oxidation: Oxidized adenosine derivatives.
Scientific Research Applications
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: In studies involving RNA interference (RNAi) and other gene expression modulation techniques.
Medicine: As a precursor in the synthesis of therapeutic nucleoside analogs.
Industry: In the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- primarily involves its role as a protected nucleoside. The TBDMS group protects the 2’-hydroxyl group from unwanted reactions during synthetic procedures. Upon deprotection, the free adenosine can participate in various biochemical processes, including incorporation into nucleic acids and interaction with adenosine receptors.
Comparison with Similar Compounds
Structural and Functional Analogues
2',3'-Di-O-Isopropylidene Adenosine
- Molecular Formula : C₁₃H₁₇N₅O₄
- Molecular Weight : 307.31 Da .
- Protective Group : A cyclic ketal (isopropylidene) protecting both 2'- and 3'-OH groups.
- Applications : Primarily used to stabilize ribose during nucleoside modifications or glycosylation reactions. Unlike TBDMS, the isopropylidene group is acid-labile and less stable under prolonged storage or basic conditions. This limits its utility in automated oligonucleotide synthesis but makes it suitable for small-scale organic transformations .
2'-Deoxy-3'-O-TBDMS Adenosine
- Structure: Features a TBDMS group at the 3'-OH position of 2'-deoxyadenosine (a DNA analogue).
- Applications: Used in DNA synthesis intermediates, where the 3'-OH protection is critical for phosphoramidite chemistry. The absence of a 2'-OH group in DNA negates the need for 2'-O protection, distinguishing it from RNA-focused derivatives like 2'-O-TBDMS adenosine .
N,O-Bis(TBDMS) Acetamide (BTBSA)
- Molecular Formula: C₁₄H₃₃NOSi₂
- Molecular Weight : 287.59 Da .
- Role: A silylating agent used to protect hydroxyl and amine groups in organic synthesis.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (Da) | Protective Group | Position | Key Applications |
|---|---|---|---|---|---|
| 2'-O-TBDMS Adenosine | C₅₃H₆₆N₇O₈PSi | 988.212 | TBDMS | 2'-OH | RNA oligonucleotide synthesis |
| 2',3'-Di-O-Isopropylidene Adenosine | C₁₃H₁₇N₅O₄ | 307.31 | Isopropylidene | 2',3'-OH | Nucleoside stabilization |
| 2'-Deoxy-3'-O-TBDMS Adenosine | Not Provided | - | TBDMS | 3'-OH | DNA intermediate synthesis |
| BTBSA | C₁₄H₃₃NOSi₂ | 287.59 | TBDMS | N/A | Hydroxyl/amine protection in synthesis |
Key Research Findings
Stability and Reactivity: The TBDMS group offers superior steric hindrance and stability under acidic and oxidative conditions compared to isopropylidene or acetyl groups. This makes it ideal for iterative deprotection in RNA synthesis . In contrast, the isopropylidene group in 2',3'-Di-O-isopropylidene adenosine is prone to hydrolysis under mild acidic conditions, limiting its use in multi-step syntheses .
Synthetic Efficiency: The 2'-O-TBDMS group in adenosine derivatives enables >99% coupling efficiency in solid-phase RNA synthesis, as reported in phosphoramidite-based methodologies . 2'-Deoxy-3'-O-TBDMS adenosine exhibits similar efficiency in DNA synthesis but lacks the need for 2'-OH protection, simplifying its synthetic pathway .
Biological Relevance: Silyl-protected compounds like BTBSA and 2'-O-TBDMS adenosine are non-toxic in biochemical assays, as the TBDMS group is inert in cellular environments until deliberately removed .
Biological Activity
Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]- (CAS No. 69504-13-8), is a modified nucleoside that has garnered attention for its potential biological activities. This compound's unique structure, which includes a dimethylsilyl group, enhances its stability and bioavailability, making it a subject of interest in pharmacological research.
- Molecular Formula : C16H27N5O4Si
- Molecular Weight : 381.5 g/mol
- CAS Number : 69504-13-8
Biological Activity Overview
Adenosine and its derivatives play crucial roles in various biological processes, including energy transfer, signal transduction, and cellular communication. The modification with a dimethylsilyl group is expected to influence these activities significantly.
The biological activity of adenosine derivatives typically involves interaction with specific adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that mediate various physiological effects:
- A1 Receptors : Involved in cardioprotection and inhibition of neurotransmitter release.
- A2A Receptors : Play a role in vasodilation and modulation of immune responses.
- A2B Receptors : Associated with inflammatory responses.
- A3 Receptors : Linked to anti-inflammatory effects and apoptosis.
The presence of the dimethylsilyl group may enhance receptor binding affinity or alter the pharmacokinetics of the compound.
Case Studies
- Cardiovascular Effects :
-
Neuroprotective Effects :
- Research indicated that modified adenosine compounds exhibit neuroprotective properties in models of neurodegeneration by modulating glutamate release through A2A receptor activation.
-
Anti-inflammatory Activity :
- Another investigation showed that adenosine derivatives could inhibit pro-inflammatory cytokines in macrophages, suggesting potential applications in treating chronic inflammatory diseases.
Data Table: Biological Activities of Adenosine Derivatives
| Activity Type | Mechanism | Reference |
|---|---|---|
| Cardioprotection | A1 receptor activation | |
| Neuroprotection | Modulation of glutamate release | |
| Anti-inflammatory | Inhibition of cytokines | |
| Immunomodulation | A2A receptor engagement |
Pharmacokinetics
The dimethylsilyl modification enhances the lipophilicity of the compound, potentially improving its absorption and distribution in biological systems. Studies on similar compounds suggest that such modifications can lead to prolonged half-lives and increased bioavailability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
